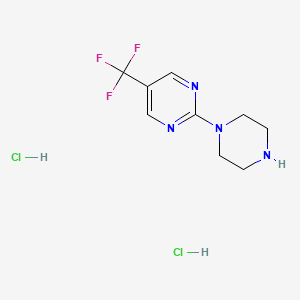

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

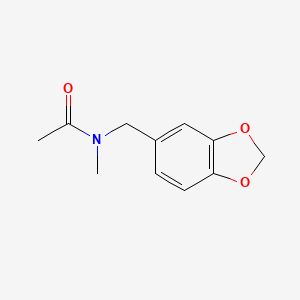

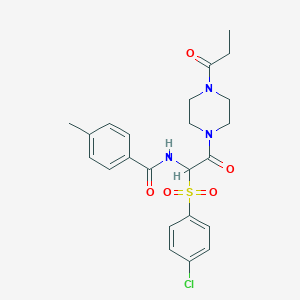

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride is a chemical compound with the formula C9H11F3N4・2HCl . It is used for research and development .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of this compound is 305.13 . Its InChI code is 1S/C9H11F3N4.2ClH/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16;;/h1-2,13H,3-6H2;2*1H .Applications De Recherche Scientifique

Metabolism and Excretion

- Metabolism and Excretion in Various Species : The disposition of a dipeptidyl peptidase IV inhibitor containing a similar pyrimidine structure was examined in rats, dogs, and humans, revealing differences in metabolism and excretion pathways among these species. The study indicated significant metabolism via hydroxylation and various Phase II pathways, suggesting the complex metabolic fate of such compounds in biological systems (Sharma et al., 2012).

Chemical Synthesis and Reactions

- Polychlorinated Pyrimidines with DABCO : A reaction involving tetrachloro and trichloropyrimidine with DABCO produced chloroethyl piperazine-substituted pyrimidines. This study highlights the potential for creating diverse pyrimidine derivatives through specific chemical reactions (Kalogirou & Koutentis, 2019).

Biological Activity

- Potential Antihypertensive Agents : A series of triazolopyrimidines with piperazine moieties, akin to the compound , demonstrated promising antihypertensive activity in vitro and in vivo. This suggests the potential of such compounds in the development of cardiovascular drugs (Bayomi et al., 1999).

- Antitumor Activity of Diaryl Urea Derivatives : Novel diaryl ureas containing a similar pyrimidine-piperazine structure showed potent and broad-spectrum anti-cancer activities, indicating the potential of such compounds in cancer therapeutics (Zhao et al., 2013).

Pharmacological Research

- 5-HT7 Receptor Antagonists : Piperazin-1-yl substituted heterobiaryls, related to the compound , were synthesized as 5-HT7 receptor antagonists. This work aids in understanding the structural features affecting receptor binding affinity, which is crucial for the development of psychiatric and neurological medications (Strekowski et al., 2016).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It is advised to keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFLAACWFKZPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2798446.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2798460.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2798463.png)